molecular formula C21H16N4OS3 B11341460 2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11341460
M. Wt: 436.6 g/mol
InChI Key: FZFIZYXHSBURKM-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a pyrimidine core substituted with benzylsulfanyl and phenylsulfanyl groups, along with a thiazole ring. Here’s the structural formula:

2-(benzylsulfanyl)-5-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide\text{this compound} This compound

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminothiazole with 2,4-dichloropyrimidine, followed by selective substitution of the chloro groups with benzylsulfanyl and phenylsulfanyl moieties. The reaction sequence typically proceeds as follows:

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic routes described above. Optimization for yield, scalability, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the carboxamide moiety can yield the corresponding amine.

    Substitution: The benzylsulfanyl and phenylsulfanyl groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., thiols, amines) in the presence of suitable catalysts.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: The corresponding amine.
  • Substitution: Various derivatives with modified sulfanyl groups.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as potential antitumor agents due to its heterocyclic scaffold.

    Chemical Biology: Used as a probe to study biological processes involving thiazole-containing molecules.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways related to cell growth, signaling, or metabolism.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, similar compounds include thiazolopyrimidines and sulfanyl-substituted heterocycles. The uniqueness of our compound lies in its specific combination of functional groups.

Properties

Molecular Formula

C21H16N4OS3

Molecular Weight

436.6 g/mol

IUPAC Name

2-benzylsulfanyl-5-phenylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C21H16N4OS3/c26-19(25-20-22-11-12-27-20)18-17(29-16-9-5-2-6-10-16)13-23-21(24-18)28-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,22,25,26)

InChI Key

FZFIZYXHSBURKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC=CS3)SC4=CC=CC=C4

Origin of Product

United States

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